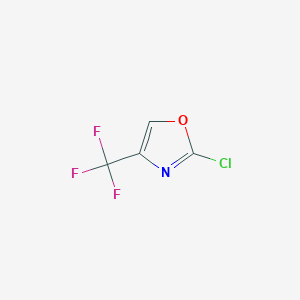

2-Chloro-4-(trifluoromethyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF3NO/c5-3-9-2(1-10-3)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGQUKSJHXXOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 2 Chloro 4 Trifluoromethyl Oxazole

Approaches to Oxazole (B20620) Ring Formation with Specific Substituent Patterns

The formation of the oxazole ring is a cornerstone of heterocyclic chemistry, with several classic methods available that can be adapted to create the specific 2,4-substitution pattern required.

The construction of the oxazole nucleus can be achieved through several established cyclization reactions. For a 2,4-disubstituted oxazole like the target compound, two primary methods are particularly relevant: the Robinson-Gabriel synthesis and the reaction of α-haloketones with amides.

The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone using a dehydrating agent. wikipedia.orgsynarchive.com To produce a 4-(trifluoromethyl)oxazole, this method would require a starting material of N-acyl-1,1,1-trifluoro-2-aminopropan-2-one. The 2-acylamino-ketone precursor itself can be synthesized via the Dakin-West reaction. wikipedia.org The cyclodehydration step is typically promoted by agents like sulfuric acid or trifluoroacetic anhydride. wikipedia.orgnih.gov

A more direct and common approach is the Hantzsch-type synthesis , which involves the condensation of an α-haloketone with a primary amide. slideshare.net In the context of the target molecule, this translates to the reaction of an appropriate amide with an α-halo-trifluoromethyl ketone. For instance, the reaction of 3-bromo-1,1,1-trifluoroacetone (B149082) with an amide would yield a 4-(trifluoromethyl)oxazole. tcichemicals.com This method is widely used for its versatility in accessing variously substituted oxazoles.

Direct trifluoromethylation of a pre-formed oxazole ring is challenging. Therefore, the most effective strategy for regioselectively installing the trifluoromethyl group at the C4 position is to use a starting material that already contains this functional group.

The key building block for this purpose is an α-haloketone bearing a trifluoromethyl group, such as 3-bromo-1,1,1-trifluoroacetone . sigmaaldrich.comguidechem.com This precursor ensures that the trifluoromethyl group is precisely positioned at C4 of the resulting oxazole ring. The utility of this intermediate is well-demonstrated in heterocyclic synthesis. For example, the reaction of 3-bromo-1,1,1-trifluoroacetone with thiobenzamide (B147508) is used to synthesize 2-phenyl-4-(trifluoromethyl)thiazole, a structurally related heterocycle. tcichemicals.com This reaction provides a strong precedent for its analogous use in the synthesis of 4-(trifluoromethyl)oxazoles by substituting the thioamide with an appropriate amide or urea (B33335) derivative.

Other methods, such as ring-expansion reactions of 2H-azirines with trifluoroacetic anhydride, have been developed for synthesizing 2-(trifluoromethyl)oxazoles, highlighting the diverse strategies available for incorporating trifluoromethyl groups into heterocyclic systems. nih.gov

With the 4-(trifluoromethyl)oxazole core established, the final step is the introduction of a chlorine atom at the C2 position. The most prominent and effective method for this transformation on a heteroaromatic amine is the Sandmeyer reaction . wikipedia.orgnumberanalytics.comlscollege.ac.in This reaction provides a reliable pathway to convert an amino group into a halogen via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com

The process begins with the key intermediate, 4-(trifluoromethyl)oxazol-2-amine . This amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form the corresponding 2-diazonium salt. masterorganicchemistry.com The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl). wikipedia.org The copper(I) catalyst facilitates a single-electron transfer, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical, which then abstracts a chlorine atom from the copper species to yield the final product, 2-Chloro-4-(trifluoromethyl)oxazole. wikipedia.orgnumberanalytics.com

This method is particularly suitable because the C2 position of the oxazole ring is susceptible to nucleophilic substitution, especially when an electron-withdrawing group like trifluoromethyl is present at the C4 position.

Precursor Synthesis and Intermediate Derivatization for this compound

The primary precursor for this synthesis is 3-bromo-1,1,1-trifluoroacetone . This compound is a commercially available liquid that serves as a versatile building block for introducing the trifluoromethyl ketone moiety. tcichemicals.comsigmaaldrich.comoakwoodchemical.com It can be synthesized by the bromination of 1,1,1-trifluoroacetone, for example, using bromine in sulfuric acid. chemicalbook.com

Table 1: Properties of 3-Bromo-1,1,1-trifluoroacetone

| Property | Value |

|---|---|

| CAS Number | 431-35-6 sigmaaldrich.com |

| Molecular Formula | C₃H₂BrF₃O sigmaaldrich.com |

| Molecular Weight | 190.95 g/mol sigmaaldrich.com |

| Boiling Point | 87 °C (at 743 mmHg) sigmaaldrich.com |

| Density | 1.839 g/mL (at 25 °C) sigmaaldrich.com |

| Appearance | Colorless liquid guidechem.com |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The crucial intermediate for the chlorination step is 4-(trifluoromethyl)oxazol-2-amine . This compound is prepared via a Hantzsch-type condensation reaction. The synthesis involves reacting the previously described α-haloketone, 3-bromo-1,1,1-trifluoroacetone, with urea (H₂NCONH₂). In this reaction, urea acts as the nucleophile, providing the N-C=N backbone that will become the N3-C2-NH₂ portion of the final 2-aminooxazole ring. The reaction cyclizes to form the heterocyclic core, yielding the desired 4-(trifluoromethyl)oxazol-2-amine, which can then be carried forward to the Sandmeyer reaction.

Advanced Catalytic and Non-Catalytic Methods for this compound Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and selective methods, including advanced catalytic and non-catalytic approaches for constructing complex molecules like this compound.

A significant advancement in the synthesis of 4-trifluoromethyl-substituted oxazoles has been the development of cobalt(II) metalloradical catalysis. acs.orgacs.org This method facilitates the catalytic cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles. acs.orgacs.org The process is noted for its use of easily accessible starting materials and a cost-effective catalyst, leading to a robust and practical approach for constructing these oxazoles with high efficiency. acs.orgacs.org The cobalt(II) complex, specifically [Co(F₂₀TPP)], demonstrates remarkable catalytic capability in this reaction. acs.org The proposed mechanism involves the generation of an α-Co(III)–trifluoromethylalkyl radical intermediate, which then undergoes radical addition to the nitrile, followed by cyclization and regeneration of the cobalt catalyst. acs.org

Cobaloxime-based metalloradical catalysis has also emerged as a versatile strategy for oxazole synthesis under mild conditions. chemrxiv.orgnih.govchemrxiv.org This approach has shown broad substrate tolerance and is suitable for gram-scale transformations. chemrxiv.orgnih.gov

In a move towards more sustainable and environmentally friendly synthetic routes, metal-free approaches have been developed. These methods avoid the use of potentially toxic and expensive heavy metals. Metal-free annulation and oxidative cyclization protocols offer promising alternatives for the synthesis of trifluoromethyl-containing heterocycles. nih.govnih.gov For instance, a metal-free methodology for synthesizing various CF₃Se-containing heterocyclic compounds has been achieved through the intramolecular ring closures of alkynes. nih.gov While not directly producing this compound, this demonstrates the principle of metal-free cyclization for incorporating trifluoromethyl groups. Another example is the metal-free multi-component reaction for the synthesis of 3-trifluoromethyl-1,2,4-triazoles, which showcases the potential of such strategies in constructing complex fluorinated heterocycles. nih.govfrontiersin.org

Reactivity and Mechanistic Investigations of 2 Chloro 4 Trifluoromethyl Oxazole

Chemical Transformations Involving the Chlorine Atom at C-2

The chlorine atom at the C-2 position of the oxazole (B20620) ring is the primary site for a variety of chemical transformations. Its reactivity is significantly enhanced by the electronic influence of both the oxazole ring nitrogen and the trifluoromethyl group at C-4.

The C-2 position of the oxazole ring is electron-deficient, and this electrophilicity is further amplified by the presence of an electron-withdrawing substituent at the C-4 position. pharmaguideline.com Consequently, the chlorine atom at C-2 of 2-Chloro-4-(trifluoromethyl)oxazole is susceptible to nucleophilic substitution. This is analogous to the reactivity observed in other chloro-substituted heterocycles like chloroquinolines and chloro-oxadiazoles, where a halogen at the 2-position is readily displaced by various nucleophiles. jlu.edu.cnresearchgate.net

The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high reactivity of the C-2 position is attributed to the ability of the heterocyclic nitrogen atom to stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. The powerful electron-withdrawing trifluoromethyl group at C-4 provides additional stabilization, making the C-2 carbon a prime target for nucleophilic attack. pharmaguideline.comnih.gov A variety of nucleophiles can be employed in these reactions, including amines, azides, and hydrazine, leading to a diverse range of substituted oxazole derivatives. jlu.edu.cn

Table 1: Representative Nucleophilic Substitution Reactions on Analagous 2-Chloro-Heterocycles This table is based on reactivity patterns of similar compounds, illustrating the expected scope for this compound.

| Nucleophile | Product Type | Reference Compound |

|---|---|---|

| Amines (R-NH₂) | 2-Amino-4-(trifluoromethyl)oxazole | 2-Chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole jlu.edu.cn |

| Azide (N₃⁻) | 2-Azido-4-(trifluoromethyl)oxazole | 2-Chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole jlu.edu.cn |

| Hydrazine (N₂H₄) | 2-Hydrazinyl-4-(trifluoromethyl)oxazole | 2-Chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole jlu.edu.cn |

| Methoxide (CH₃O⁻) | 2-Methoxy-4-(trifluoromethyl)oxazole | 2-Chloroquinoline researchgate.net |

The mechanistic pathway, whether SN1 or SN2-like, can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov However, for heteroaromatic systems like oxazole, the addition-elimination (SNAr) pathway is generally favored.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The chlorine atom at the C-2 position of this compound serves as an effective electrophilic partner in these transformations. Among these, the Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is particularly powerful for creating biaryl structures. researchgate.net

The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of the C-Cl bond to a palladium(0) complex is a critical step. While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the 2-chlorooxazole (B1317313) system, enhanced by the CF₃ group, facilitates this step. rsc.org Specialized palladium catalysts, often employing bulky electron-rich phosphine (B1218219) ligands, are utilized to promote the coupling of these less reactive chlorides under mild conditions. mit.edu

This methodology allows for the facile synthesis of 2-aryl-4-(trifluoromethyl)oxazoles, which are valuable structures in medicinal chemistry and materials science. The reaction is compatible with a wide range of boronic acids and esters, tolerating various functional groups. researchgate.netclockss.org

Table 2: Example of Suzuki-Miyaura Coupling on a Substituted Oxazole

| Oxazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-phenyloxazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | 2,4-Diphenyloxazole | ~70% | Based on oxazolylboronates researchgate.net |

| 2,4-Dihalooxazole | Arylboronic acid | Pd catalyst | 2-Halo-4-aryloxazole | Good | researchgate.net |

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, MW | 4-Aryl-2-(trifluoromethyl)pyrido[1,2-e]purine | Good | researchgate.net |

Other palladium-catalyzed reactions, such as Stille (organotin reagents), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines and alcohols) couplings, are also viable pathways for functionalizing the C-2 position. researchgate.netresearchgate.netorganic-chemistry.org

The chlorine atom at C-2 can be introduced from other functional groups, representing an important halogen-mediated interconversion. For instance, the synthesis of 2-chloro-substituted oxadiazoles, an analogous process, is achieved by treating the corresponding 2-hydroxy derivative with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). jlu.edu.cn This suggests that 2-hydroxy-4-(trifluoromethyl)oxazole could be a key precursor to the title compound.

Similarly, chlorination of a parent heterocycle or an activated precursor can be achieved using reagents like N-chlorosuccinimide (NCS). nih.gov These transformations are crucial for accessing the 2-chloro derivative, which then serves as a versatile intermediate for the substitution and coupling reactions described above.

Reactions Influenced by the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a powerful modulator of chemical properties due to its unique electronic nature. mdpi.com Its presence at the C-4 position of the oxazole ring profoundly influences the molecule's reactivity.

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect (-I effect) significantly decreases the electron density of the oxazole ring. This has several key consequences:

Activation towards Nucleophilic Attack: As previously mentioned, the electron-withdrawing nature of the CF₃ group at C-4 makes the C-2 and C-5 positions more electrophilic. This greatly facilitates nucleophilic substitution reactions at the C-2 position, where the chlorine atom is located. pharmaguideline.comacs.org

Increased Acidity of Ring Protons: The electron-withdrawing effect increases the acidity of the remaining C-H proton on the oxazole ring (at the C-5 position), making it more susceptible to deprotonation by a strong base.

Modification of Basicity: The CF₃ group reduces the basicity of the oxazole nitrogen atom, making it less prone to protonation or alkylation compared to an unsubstituted oxazole.

Influence on Biological Activity: The incorporation of a CF₃ group can dramatically enhance the biological activity of a molecule. nih.govrsc.org This is attributed to its ability to increase lipophilicity, improve metabolic stability, and enhance binding interactions with biological targets. mdpi.comnih.gov For example, the trifluoromethyl analogue of an isoxazole-based anticancer agent was found to be significantly more active than its non-fluorinated counterpart. nih.govrsc.org

The strong electron-withdrawing property of the CF₃ group can also influence the stability of the oxazole ring itself, potentially making it more susceptible to ring-opening reactions under certain conditions. acs.org

Direct chemical modification of the trifluoromethyl group on an aromatic or heterocyclic ring is exceptionally challenging and not a common synthetic strategy. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the CF₃ group is generally considered to be chemically inert to most reagents. mdpi.com Its stability towards chemical and metabolic degradation is one of the key reasons for its widespread use in pharmaceuticals and agrochemicals. mdpi.com

While there are many methods for the introduction of a CF₃ group onto a molecule, reactions involving the transformation of the CF₃ group itself are rare. nih.govrsc.org Some high-energy processes or specific rearrangements might involve the CF₃ substituent, but these are not general methods for its derivatization. nih.gov Therefore, for this compound, the trifluoromethyl moiety is best regarded as a stable, reactivity-modifying group rather than a handle for further functionalization.

Electrophilic and Radical Reactions of the Oxazole Ring System

The electronic nature of the oxazole ring, characterized by the electronegative oxygen and nitrogen atoms, generally renders it electron-deficient. This inherent property makes electrophilic substitution reactions challenging unless the ring is activated by electron-donating groups. wikipedia.orgpharmaguideline.com Conversely, the ring's atoms, particularly C-2, can be susceptible to deprotonation and subsequent reactions. wikipedia.orgcutm.ac.in

Electrophilic aromatic substitution on the oxazole ring typically occurs at the C-5 position. wikipedia.orgtandfonline.com This preference is attributed to the directing effects of the ring heteroatoms. However, such reactions generally require the presence of activating, electron-donating groups to proceed efficiently. pharmaguideline.comtandfonline.com For this compound, the strong electron-withdrawing nature of the trifluoromethyl group at C-4 deactivates the ring, making electrophilic attack at C-5 even more difficult. Standard electrophilic reactions like nitration and sulfonation are often unsuccessful on such deactivated oxazole rings. youtube.com

The general order of reactivity for electrophilic substitution on the oxazole ring is C-5 > C-4 > C-2. pharmaguideline.com However, the substitution pattern of this compound significantly alters this reactivity, with the C-5 position being the most likely, albeit still unreactive, site for electrophilic attack.

Achieving regioselective halogenation at an unsubstituted position of a substituted oxazole requires specific strategies, often involving directed metalation. While direct electrophilic halogenation would likely be disfavored due to the deactivated ring, a directed ortho-metalation (DoM) approach can provide a pathway to functionalize the C-5 position.

This strategy involves the deprotonation of the C-5 hydrogen using a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with an electrophilic halogen source (e.g., Br₂, I₂) to install a halogen atom at the C-5 position. The acidity of oxazole protons follows the order C-2 > C-5 > C-4. tandfonline.com In the case of this compound, the C-2 position is already substituted. Therefore, deprotonation would preferentially occur at C-5. A sequential deprotonation strategy can enable specific halogenation at the C-5 position. thieme-connect.de

A study on 5-substituted oxazoles demonstrated that highly regioselective bromination at the C-4 position could be achieved, with the solvent playing a critical role in directing the regioselectivity. acs.org This suggests that under specific conditions, halogenation of this compound at the C-5 position could be controlled.

Radical reactions offer an alternative pathway for the functionalization of heterocyclic systems like oxazoles. While specific studies on radical reactions involving this compound are not prevalent, general principles suggest potential synthetic applications. For instance, radical reactions have been utilized in the synthesis of various oxazole derivatives. e-bookshelf.de

One notable application is the use of radical addition reactions to vinyl-gold intermediates, which has been shown to produce substituted oxazole aldehydes. organic-chemistry.org This type of transformation could potentially be adapted for the functionalization of the oxazole core in the target molecule. The synthesis of 5-oxazole ketones from N-propargylamides has also been achieved through a process involving radical chemistry, highlighting the utility of radical pathways in constructing functionalized oxazoles. organic-chemistry.org

Cycloaddition Reactions and Ring Transformations of Oxazoles

Oxazoles can participate in cycloaddition reactions, most notably acting as dienes in Diels-Alder reactions. These reactions are valuable for the synthesis of other heterocyclic systems, such as pyridines and furans. wikipedia.orgresearchgate.net

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, reacting across the C-2 and C-5 positions. wikipedia.orgpharmaguideline.com This reactivity is a key method for synthesizing substituted pyridines. wikipedia.org The reaction proceeds through an initial cycloaddition to form a bicyclic intermediate, which can then undergo further transformations. wikipedia.org

The efficiency of the Diels-Alder reaction is influenced by the electronic nature of the oxazole. Electron-donating substituents on the oxazole ring facilitate the reaction with dienophiles. pharmaguideline.com Conversely, the electron-deficient nature of this compound would likely make it a poor diene in normal electron-demand Diels-Alder reactions. However, activation of the oxazole nitrogen with a Lewis or Brønsted acid can facilitate cycloaddition with electron-rich dienophiles in an inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.orgacs.orgnih.gov This approach has been shown to lower the activation barrier and increase the exothermicity of the reaction. acs.orgnih.gov

Table 1: Factors Influencing Oxazole Reactivity in Diels-Alder Reactions

| Factor | Influence on Normal Electron-Demand Diels-Alder | Influence on Inverse-Electron-Demand Diels-Alder |

|---|---|---|

| Electron-donating substituents on oxazole | Increases reactivity | Decreases reactivity |

| Electron-withdrawing substituents on oxazole | Decreases reactivity | Increases reactivity |

Oxazoles can serve as precursors for the synthesis of other heterocyclic rings through various ring transformation reactions. tandfonline.comrsc.org These transformations often involve nucleophilic addition followed by ring-opening and recyclization. tandfonline.com For example, oxazoles can be converted into imidazoles by reaction with ammonia (B1221849) or formamide. pharmaguideline.com Other heterocycles that can be synthesized from oxazoles include pyrroles, pyrimidines, pyrazoles, and thiazoles. tandfonline.comrsc.org

The specific conversion of this compound to other heterocyclic systems would depend on the reaction conditions and the nucleophile employed. The presence of the chloro leaving group at C-2 makes this position susceptible to nucleophilic attack, which could initiate a ring transformation cascade. wikipedia.orgcutm.ac.in

Mechanistic Elucidation of Key Transformations Involving this compound

Detailed computational studies, such as Density Functional Theory (DFT) calculations, which are instrumental in mapping reaction energy profiles, identifying transition states, and predicting the stability of intermediates, appear to be absent for this compound in the reviewed literature. Such studies would be invaluable for understanding the influence of the electron-withdrawing trifluoromethyl group at the C4 position on the reactivity of the C2-chloro bond. This substituent is expected to significantly impact the electron density of the oxazole ring and thereby influence the energetics of key mechanistic steps like oxidative addition in cross-coupling cycles or the susceptibility to nucleophilic attack.

Similarly, there is a lack of published experimental work aimed at detecting and characterizing reaction intermediates, such as palladacycles in cross-coupling reactions or Meisenheimer complexes in nucleophilic aromatic substitution pathways, for this compound. Techniques like in-situ NMR spectroscopy, mass spectrometry, or trapping experiments, which are commonly employed to gather such evidence, have not been reported for this specific compound. While the successful synthesis of various substituted oxazoles from 2-chlorooxazole precursors implies the transient existence of such intermediates, their direct observation and characterization for this compound remain an area for future investigation.

Spectroscopic and Structural Characterization of 2 Chloro 4 Trifluoromethyl Oxazole

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For 2-chloro-4-(trifluoromethyl)oxazole, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the C-Cl, C-F, C=N, and C-O bonds, as well as vibrations associated with the oxazole (B20620) ring.

Key expected vibrational modes for this compound would include:

C-Cl Stretching: A band in the region of 800-600 cm⁻¹, characteristic of the carbon-chlorine bond.

C-F Stretching: Strong absorption bands typically appear in the 1350-1000 cm⁻¹ range, indicative of the trifluoromethyl group.

Oxazole Ring Vibrations: The oxazole ring would give rise to a series of complex bands. These include C=N stretching, typically around 1680-1620 cm⁻¹, and C-O-C stretching vibrations.

C-H Stretching: Although the oxazole ring in this compound has no C-H bonds, any impurities or starting materials might show bands in the 3100-3000 cm⁻¹ region.

Table 1: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | Data Not Available | Data Not Available |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information to confirm the molecular structure.

Expected key signals in the FT-Raman spectrum would include:

Symmetric CF₃ Stretching: A strong, polarized band is anticipated for the symmetric stretching of the C-F bonds in the trifluoromethyl group.

Oxazole Ring Breathing Modes: The symmetric expansion and contraction of the entire oxazole ring would likely produce a characteristic Raman signal.

C-Cl Vibration: The carbon-chlorine stretch would also be Raman active.

Table 2: Hypothetical FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | Data Not Available | Data Not Available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon skeleton of a molecule. For this compound, three distinct carbon signals are expected, corresponding to C2, C4, and C5 of the oxazole ring, in addition to the carbon of the trifluoromethyl group. The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms (Cl, N, O, and the CF₃ group).

The expected chemical shift regions are:

C2 (C-Cl): This carbon, bonded to an electronegative chlorine atom and nitrogen, would appear at a specific chemical shift.

C4 (C-CF₃): The carbon attached to the trifluoromethyl group would be significantly influenced by the fluorine atoms, likely appearing as a quartet due to C-F coupling.

C5: The remaining carbon of the oxazole ring.

CF₃: The carbon of the trifluoromethyl group would also appear as a quartet with a large C-F coupling constant.

Table 4: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to an sp²-hybridized carbon of an aromatic ring. Due to the absence of neighboring protons, this signal would likely appear as a singlet.

Table 5: Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural elucidation of organic molecules like this compound. While standard 1D ¹H and ¹³C NMR would provide initial information on the chemical environment of protons and carbons, 2D NMR experiments would be essential for confirming the connectivity and spatial relationships of atoms within the molecule.

Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying long-range couplings between protons and carbons, which helps in piecing together the molecular skeleton. For the trifluoromethyl group, ¹⁹F NMR would be a key technique, and its coupling with adjacent carbon and proton atoms would provide valuable structural information.

Solid-State NMR (ssNMR) could offer insights into the molecular structure and dynamics of this compound in its solid form, providing information on polymorphism and molecular packing that is not accessible from solution-state NMR.

Table 1: Hypothetical Advanced NMR Data for this compound

| Technique | Expected Information |

| ¹H-¹³C HSQC | Correlation of the C5-H signal. |

| ¹H-¹³C HMBC | Correlations between H5 and C2, C4, and the CF₃ carbon. |

| ¹⁹F-¹³C HMBC | Correlation between the fluorine atoms of the CF₃ group and C4. |

| Solid-State NMR | Information on crystallographic nonequivalence and intermolecular interactions. |

Note: This table is illustrative and not based on published experimental data.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for assessing the purity of volatile compounds like this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrometer would provide their mass spectra, aiding in their identification.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can be used to monitor the progress of reactions involving this compound by analyzing aliquots of the reaction mixture over time. It allows for the detection of reactants, intermediates, and products in the solution phase.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted Data | Purpose |

| HRMS | C₄ClF₃NO | Determination of Elemental Composition |

| GC-MS | A single major peak in the chromatogram | Purity Assessment |

| ESI-MS | Detection of [M+H]⁺ or other adducts | Reaction Monitoring |

Note: This table contains predicted data and is not based on published experimental results.

Other Spectroscopic and Analytical Techniques for Comprehensive Characterization

In addition to NMR, mass spectrometry, and X-ray crystallography, other techniques would be utilized for a comprehensive characterization:

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=N and C-O stretching of the oxazole ring, and the C-F and C-Cl stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the molecule, which are related to the π-system of the oxazole ring.

Elemental Analysis: To experimentally determine the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values to support the proposed molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental data detailing the ultraviolet-visible (UV-Vis) absorption maxima (λmax) and molar absorptivity for this compound are not available in the reviewed literature. This information is crucial for understanding the electronic transitions within the molecule.

Elemental Analysis for Composition Verification

While the theoretical elemental composition of this compound can be calculated from its molecular formula, experimental data from elemental analysis to confirm these values are not publicly documented. Such analysis is a fundamental technique for verifying the purity and composition of a synthesized compound.

Computational and Theoretical Investigations of 2 Chloro 4 Trifluoromethyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and the resulting molecular geometry.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the structural and electronic properties of organic molecules. irjweb.com It offers a favorable balance between computational cost and accuracy. For a molecule like 2-Chloro-4-(trifluoromethyl)oxazole, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to properly account for electron correlation and polarization effects. researchgate.net

The primary output of a DFT study is the optimized molecular geometry, which represents the lowest energy arrangement of the atoms. This provides precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.com

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions. irjweb.comresearchgate.net For this compound, the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring, along with the fluorine atoms, are expected to be regions of negative potential, while the hydrogen atom on the ring would be a site of positive potential.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths (Å) | ||

| C2-Cl | ~1.73 | |

| C2-O1 | ~1.35 | |

| C4-C5 | ~1.38 | |

| C4-CF3 | ~1.48 | |

| O1-C5 | ~1.37 | |

| **Bond Angles (°) ** | ||

| O1-C2-N3 | ~115 | |

| C2-N3-C4 | ~108 | |

| N3-C4-C5 | ~109 | |

| C4-C5-O1 | ~106 | |

| Cl-C2-N3 | ~128 | |

| F-C-F (in CF3) | ~107 |

Note: These values are estimations based on DFT studies of similar heterocyclic compounds and are subject to refinement by specific calculations on the target molecule.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy and are often used to benchmark DFT results.

The choice of basis set is critical for the accuracy of both ab initio and DFT calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing halogens like chlorine and fluorine, it is essential to use basis sets that include:

Polarization functions (e.g., (d,p)) : These allow for the distortion of atomic orbitals within the molecular environment, which is crucial for describing chemical bonds accurately.

Diffuse functions (e.g., + or aug-) : These are important for describing the behavior of electrons far from the nucleus and are vital for molecules with lone pairs or for calculating properties like electron affinity.

Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are standard choices that provide reliable results for such systems. researchgate.net The selection always involves a trade-off between the desired accuracy and the available computational resources.

Conformational analysis is performed to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary source of conformational flexibility would be the rotation of the trifluoromethyl (-CF3) group around the C4-C(F3) single bond.

To investigate this, a potential energy surface (PES) scan is conducted. This involves systematically rotating the dihedral angle of the -CF3 group (e.g., in 10-degree increments) and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. The resulting plot of energy versus dihedral angle reveals the most stable (lowest energy) conformer and the energy barriers to rotation between different conformers. This information is vital for understanding the molecule's dynamics and how its shape might influence its interactions with other molecules.

Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental measurements.

Theoretical vibrational spectra (Infrared and Raman) can be simulated from the results of DFT calculations. After optimizing the molecular geometry, a frequency calculation is performed. This analysis yields the normal modes of vibration, their corresponding frequencies, and their intensities.

The predicted frequencies are known to be systematically higher than experimental values due to the approximations inherent in the calculations (e.g., the harmonic oscillator model). Therefore, it is standard practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. researchgate.net These simulations are crucial for assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C-Cl stretching, C-F symmetric and asymmetric stretching, and the characteristic breathing modes of the oxazole ring. A detailed analysis of the vibrational modes of the analogous 2-chloro-4-(trifluoromethyl)pyridine (B1345723) provides a strong basis for these predictions. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | ~3100 | Weak |

| C=N Stretch (ring) | ~1580 | Medium-Strong |

| C=C Stretch (ring) | ~1550 | Medium |

| CF3 Asymmetric Stretch | ~1320 | Strong |

| CF3 Symmetric Stretch | ~1180 | Strong |

| Oxazole Ring Breathing | ~1050 | Medium |

| C-Cl Stretch | ~750 | Strong |

Note: These are predicted values based on DFT calculations for analogous compounds and serve as a guide for experimental analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netimist.mamdpi.com

The GIAO method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level), calculates the magnetic shielding tensors for each nucleus in the molecule. researchgate.netnih.gov These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS). mdpi.com Comparing these predicted chemical shifts with experimental spectra helps confirm the molecular structure and assign specific resonances to the correct atoms.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Atom Number | Predicted Chemical Shift (ppm) |

| ¹³C NMR | ||

| C2 | ~150 | |

| C4 | ~135 (quartet due to C-F coupling) | |

| C5 | ~120 | |

| CF3 | ~122 (quartet due to C-F coupling) | |

| ¹H NMR | ||

| H5 | ~7.8 |

Note: Predicted shifts are relative to TMS and are based on GIAO calculations for similar heterocyclic systems. Actual values require experimental validation. researchgate.netmdpi.com

Computational Prediction of Reactivity and Mechanistic Insights

Computational methods are instrumental in predicting how this compound will behave in chemical reactions. These predictions are crucial for designing synthetic routes and understanding potential biological interactions.

Transition state theory is a fundamental concept in chemical kinetics, and its computational application allows for the mapping of reaction pathways and the identification of transition states. github.io A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for reactants to transform into products. github.ioims.ac.jp Calculations to locate these transition states are typically performed using methods like Density Functional Theory (DFT). nih.gov

For this compound, transition state calculations can elucidate the mechanisms of various reactions. The oxazole ring can undergo several types of reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. pharmaguideline.comwikipedia.org The reactivity of the oxazole ring is influenced by its substituents. The presence of an electron-withdrawing chlorine atom at the C2 position and a strongly electron-withdrawing trifluoromethyl group at the C4 position significantly impacts the electron density distribution around the ring.

Generally, electrophilic attack on an oxazole ring is challenging unless electron-releasing groups are present. pharmaguideline.com Conversely, the electron-deficient nature of this compound, due to its substituents, would make it more susceptible to nucleophilic attack. A plausible reaction pathway to map would be the nucleophilic aromatic substitution of the chlorine atom at the C2 position. Computational modeling could determine the energy profile of this reaction, identifying the transition state and any intermediate complexes, thereby providing a quantitative measure of the reaction's feasibility.

Reaction pathway mapping for the synthesis of substituted oxazoles has also been a subject of computational study. For instance, plausible mechanisms for the formation of 2,4,5-trisubstituted oxazoles have been proposed based on experimental and computational evidence, often involving radical or cyclization pathways. beilstein-journals.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. irjweb.com The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be significantly influenced by the electronegative chlorine and trifluoromethyl groups. The nitrogen atom in the oxazole ring is typically a site of negative potential, making it a potential halogen bond acceptor. rsc.org A computational study on oxazole derivatives carrying multiple acceptor sites revealed that the oxazole nitrogen is a consistent halogen bond acceptor. rsc.org

The presence of the trifluoromethyl group, a strong electron-withdrawing group, would create a significant region of positive potential around the C4 position and the attached CF3 group. The chlorine atom at C2 would also contribute to a positive potential at that carbon, making it a primary site for nucleophilic attack. The oxygen atom within the oxazole ring would exhibit a negative potential. These "hotspots" identified by MEP mapping provide a clear visual guide to the molecule's reactive sites.

| Region on this compound | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitrogen atom (N3) | Negative (Red) | Susceptible to electrophilic attack, Halogen bonding acceptor |

| Oxygen atom (O1) | Negative (Red) | Susceptible to electrophilic attack |

| Carbon atom (C2) | Positive (Blue) | Susceptible to nucleophilic attack |

| Carbon atom (C4) | Positive (Blue) | Susceptible to nucleophilic attack |

| Trifluoromethyl group (CF3) | Positive (Blue) | Electron-withdrawing, contributes to positive potential on C4 |

Electronic Properties and Advanced Computational Studies

Beyond reactivity, computational chemistry can predict a range of electronic properties that are fundamental to the molecule's behavior and potential applications in materials science.

For this compound, the high electronegativity of the chlorine, fluorine, and oxygen atoms, along with the nitrogen atom, would lead to a significant dipole moment. Computational studies on oxazolone (B7731731) derivatives have shown that substituents have a marked effect on the dipole moment. preprints.org The introduction of a chloro group has been shown to alter the dipole moment of carbazole (B46965) dyes. nih.gov

Calculations of these properties are typically performed using DFT methods. The predicted values can help in understanding the molecule's behavior in different solvents and its potential for self-assembly or interaction with biological macromolecules.

| Property | Theoretical Prediction for this compound | Significance |

|---|---|---|

| Electric Dipole Moment (µ) | Expected to be significant due to electronegative atoms. | Influences solubility, intermolecular forces, and interaction with polar environments. |

| Polarizability (α) | The delocalized π-system of the oxazole ring suggests moderate polarizability. | Determines the response to external electric fields and is related to non-linear optical properties. |

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is in high demand for applications in optoelectronics, including optical switching and data storage. mdpi.com Organic molecules with extended π-conjugation and significant charge separation, often in a donor-π-acceptor framework, can exhibit large NLO responses.

While the oxazole ring itself provides a degree of π-conjugation, the NLO properties of this compound would be modest. However, the presence of the electron-withdrawing chloro and trifluoromethyl groups could enhance the second-order NLO response (first hyperpolarizability, β) if paired with a suitable electron-donating group attached to the oxazole ring. Computational studies on fluorinated 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their potential for NLO applications. mdpi.com The NLO properties are typically calculated using quantum chemical methods, which can predict the hyperpolarizabilities of a molecule.

Computational chemistry can be used to calculate key thermodynamic properties such as the heat of formation, entropy, and Gibbs free energy. These values are essential for determining the stability of a molecule and the equilibrium position of reactions in which it is involved.

The stability of the oxazole ring in this compound is a critical factor. Studies on other oxazole derivatives have shown that the ring can be susceptible to hydrolytic ring-opening, especially with certain substitution patterns. nih.gov For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolysis and decarboxylation. nih.gov The electron-withdrawing nature of the chloro and trifluoromethyl groups in this compound is expected to enhance the thermodynamic stability of the oxazole ring with respect to oxidative degradation.

Applications of 2 Chloro 4 Trifluoromethyl Oxazole in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

2-Chloro-4-(trifluoromethyl)oxazole is a highly valued building block in organic synthesis, primarily due to the reactive sites on the oxazole (B20620) ring. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the trifluoromethyl group at the 4-position activates the ring system, facilitating a variety of chemical transformations. This dual reactivity allows for the strategic introduction of the oxazole core into larger, more complex molecular frameworks.

The oxazole ring is a significant heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds. nih.govnih.gov Its presence can confer a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The use of this compound provides a direct and efficient route to incorporate this valuable motif.

Synthetic strategies often involve the displacement of the C2-chloro substituent by various nucleophiles, such as amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This allows for the construction of a wide array of 2-substituted-4-(trifluoromethyl)oxazoles. Furthermore, the oxazole ring can participate in cycloaddition reactions, acting as a diene component, to construct more elaborate heterocyclic systems. lifechemicals.com

Recent research has highlighted the synthesis of complex molecules where the oxazole ring, introduced via precursors like this compound, is a central feature. These include multi-substituted and fused heterocyclic systems with potential applications in drug discovery. nih.gov

In the context of multi-step synthesis, controlling stereochemistry and regiochemistry is paramount. The inherent reactivity of this compound can be harnessed to achieve high levels of selectivity. For instance, the regioselective substitution at the C2 position is a reliable transformation. rsc.org

While direct stereoselective reactions on the oxazole ring itself are less common, the functionalities introduced via this compound can serve as handles for subsequent stereocontrolled transformations. For example, a substituent introduced at the C2 position can direct the stereochemical outcome of a reaction at a neighboring chiral center within the larger molecule. The strategic placement of the trifluoromethyl group can also influence the facial selectivity of reactions on adjacent functionalities.

Precursor for the Synthesis of Novel Fluorinated Organic Compounds

The demand for novel fluorinated organic compounds is driven by their enhanced pharmacological and material properties. rsc.orgfrontiersin.org this compound serves as an excellent starting material for the synthesis of a diverse range of these valuable molecules. The trifluoromethyl group is a key pharmacophore that can improve a drug candidate's metabolic stability and bioavailability. tijer.org

The reactivity of the chloro group allows for the introduction of various other fluorine-containing moieties or for the construction of larger molecules where the trifluoromethylated oxazole unit is a key component. This has led to the development of new synthetic methodologies aimed at producing libraries of fluorinated compounds for high-throughput screening in drug discovery programs.

| Reaction Type | Reactant | Product Type | Significance |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-4-(trifluoromethyl)oxazoles | Introduction of diverse functional groups |

| Cross-Coupling Reactions | Boronic acids, Organostannanes | 2-Aryl/Alkenyl-4-(trifluoromethyl)oxazoles | Formation of C-C bonds, building molecular complexity |

| Cycloaddition Reactions | Dienes/Dienophiles | Fused heterocyclic systems | Construction of complex polycyclic architectures |

Development and Engineering of Ligands for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. tum.de Ligands play a key role in controlling the reactivity and selectivity of metal catalysts. The oxazole framework, particularly when functionalized, can act as a ligand for various transition metals.

This compound can be elaborated into more complex structures that incorporate coordinating atoms, such as phosphorus or nitrogen, to create novel bidentate or tridentate ligands. The electronic properties of the oxazole ring, influenced by the trifluoromethyl group, can fine-tune the electronic environment of the metal center, thereby modulating its catalytic activity. The development of such tailored ligands is an active area of research with the potential to unlock new catalytic transformations.

Utility as a Diversity Scaffold in Combinatorial Chemistry Methodologies

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of compounds for biological screening. mq.edu.au A key element of this approach is the use of a central scaffold that can be readily functionalized with a variety of building blocks. This compound is an ideal scaffold for such purposes. researchgate.net

The reactive chloro group at the C2 position allows for the parallel synthesis of a multitude of derivatives by reacting it with a library of nucleophiles. This approach enables the generation of a diverse set of molecules with a common trifluoromethyl-oxazole core, facilitating the exploration of structure-activity relationships (SAR). The robust nature of the oxazole ring ensures that it remains intact throughout the synthetic and screening processes.

Application in the Construction of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The oxazole ring is a known bioisostere for the amide bond found in peptides.

By incorporating the 4-(trifluoromethyl)oxazole unit into a peptide backbone, researchers can create novel peptidomimetics. This compound can be used to introduce this moiety by reacting it with amino acids or peptide fragments. The trifluoromethyl group can further enhance the properties of the resulting peptidomimetic by increasing its lipophilicity and resistance to enzymatic degradation.

Integration into Materials Science Research for Polymer and Advanced Material Development

General knowledge of heterocyclic and fluorinated compounds suggests potential, yet underexplored, applications. For instance, the inclusion of a trifluoromethyl group can enhance thermal stability, chemical resistance, and hydrophobicity in polymers. A related compound, 2-Chloro-4-(trifluoromethyl)phenol, is noted for its incorporation into polymers and coatings to improve these properties. chemimpex.com This suggests that polymers derived from or incorporating this compound could theoretically exhibit desirable characteristics for advanced materials.

Fluorinated polymers, in general, are known for their applications in high-performance materials due to the unique properties conferred by the carbon-fluorine bond. researchgate.net Research on other fluorinated monomers, such as alkyl 2-trifluoromethacrylates, highlights their use in creating materials for lithography, optics, and fuel cells. researchgate.net

However, without specific studies on this compound, any discussion on its role in materials science remains speculative. There are no available data tables or detailed research findings to present on this topic. Researchers seeking to develop novel polymers with enhanced properties could consider investigating the polymerization of this compound and the characteristics of the resulting materials.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4-(trifluoromethyl)oxazole, and how do reaction conditions influence yield?

The synthesis of this compound can be optimized using cyclocondensation reactions. For example, hydrazide precursors (e.g., 2-chloro-4-(trifluoromethyl)benzohydrazide) can undergo cyclization with carbon disulfide or thiols under refluxing ethanol with catalytic acetic acid, yielding oxadiazole derivatives in ~59% yield . Key parameters include solvent polarity, reaction time (4–6 hours), and stoichiometric ratios. Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- NMR : H NMR (500 MHz, DMSO-) resolves aromatic protons (δ 8.16–7.89 ppm) and trifluoromethyl groups (δ -60 to -65 ppm for F NMR) .

- MS : ESI+ mass spectrometry confirms molecular ion peaks (e.g., m/z 280.1 [M+H]) .

- HPLC : Retention times (e.g., 7.14 min) under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) ensure purity (>95%) .

Q. How does the chloro-trifluoromethyl substitution pattern affect the compound’s reactivity in nucleophilic aromatic substitution?

The electron-withdrawing trifluoromethyl group deactivates the oxazole ring, directing nucleophilic attack to the 2-chloro position. Experimental studies show that thiols or amines selectively displace the chloro group under mild basic conditions (e.g., KCO in DMF), enabling functionalization for downstream applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

Contradictions often arise from conformational flexibility or crystal packing effects. Single-crystal X-ray diffraction (e.g., CCDC 799951) provides definitive structural validation, resolving ambiguities in NOE correlations or coupling constants . Computational methods (DFT calculations at B3LYP/6-31G* level) can simulate NMR spectra to identify discrepancies caused by solvent effects or tautomerism .

Q. What strategies improve the bioavailability of this compound derivatives in medicinal chemistry applications?

- Structural modification : Introducing hydrophilic groups (e.g., hydroxyethyl or methylamino substituents) at the 5-position enhances solubility without compromising trifluoromethyl-mediated lipophilicity .

- Prodrug design : Esterification of acidic moieties (e.g., converting carboxylic acids to ethyl esters) improves membrane permeability, as demonstrated in analogues with >90% cellular uptake .

Q. How can researchers optimize reaction yields when scaling up synthesis of this compound derivatives?

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 4 hours) and improves yields by 10–15% via uniform heating .

- Catalysis : Pd(OAc) or CuI accelerates coupling reactions (e.g., Suzuki-Miyaura) for aryl-substituted derivatives .

- In-line analytics : FTIR monitoring tracks intermediate formation, enabling real-time adjustments to stoichiometry .

Q. What computational methods predict the agrochemical activity of this compound-based compounds?

Molecular docking (AutoDock Vina) and QSAR models correlate substituent electronegativity with herbicidal activity. For example, analogues with nitro or phenoxy groups show IC values <1 μM against acetolactate synthase (ALS), a target in weed management .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the environmental stability of this compound derivatives?

- Hydrolytic stability : Incubate compounds in buffers (pH 3–9) at 25–50°C, analyzing degradation via LC-MS. The trifluoromethyl group confers resistance to hydrolysis, but chloro substituents may hydrolyze under alkaline conditions .

- Photodegradation : Expose solutions to UV light (254 nm) and quantify breakdown products (e.g., hydroxy derivatives) using GC-MS .

Q. What methodologies validate the biological activity of this compound derivatives in enzyme inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.